2-(4-acetylpiperazin-1-yl)acetic acid: An Overview of Its Properties and Applications
2-(4-acetylpiperazin-1-yl)acetic acid (CAS No. 705941-45-3) is a versatile compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as APA (Acetyl Piperazine Acetic Acid), is characterized by its unique chemical structure and diverse biological activities. In this article, we will delve into the properties, synthesis, and potential applications of 2-(4-acetylpiperazin-1-yl)acetic acid, drawing on the latest research findings to provide a comprehensive overview.
Chemical Structure and Properties
2-(4-acetylpiperazin-1-yl)acetic acid is a small molecule with the molecular formula C9H15N3O3. It consists of a piperazine ring substituted with an acetyl group at the 4-position and an acetic acid moiety attached to the piperazine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound. For instance, the acetyl group enhances lipophilicity, while the carboxylic acid group provides hydrophilic characteristics, making 2-(4-acetylpiperazin-1-yl)acetic acid highly soluble in both polar and non-polar solvents.
The pKa values of 2-(4-acetylpiperazin-1-yl)acetic acid are crucial for understanding its behavior in different environments. The carboxylic acid group has a pKa of approximately 4.76, while the piperazine nitrogen atoms have pKa values around 7.0 and 10.0. These pKa values indicate that the compound can exist in various protonation states depending on the pH of the solution, which is important for its biological activity and formulation in pharmaceutical applications.
Synthesis and Production
The synthesis of 2-(4-acetylpiperazin-1-yl)acetic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-acetyl-piperazine with bromoacetic acid or its ester derivatives, followed by hydrolysis to form the carboxylic acid. This process typically proceeds via nucleophilic substitution reactions and can be optimized to achieve high yields and purity levels.
An alternative synthetic route involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve product yields. This method leverages the high energy efficiency of microwave radiation to accelerate chemical reactions, making it an attractive option for large-scale production.
Biological Activity and Mechanism of Action
2-(4-acetylpiperazin-1-yl)acetic acid has been extensively studied for its biological activities, particularly in the context of central nervous system (CNS) disorders. One of its key mechanisms of action involves modulation of neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA). Research has shown that 2-(4-acetylpiperazin-1-yl)acetic acid can act as a serotonin reuptake inhibitor (SRI), similar to selective serotonin reuptake inhibitors (SSRIs) used in treating depression and anxiety disorders.
In addition to its effects on serotonin, 2-(4-acetylpiperazin-1-yl)acetic acid has also been found to influence dopaminergic signaling pathways. Studies have demonstrated that it can enhance dopamine release in certain brain regions, which may contribute to its potential therapeutic effects in conditions such as Parkinson's disease.
Clinical Applications and Potential Therapeutic Uses
The diverse biological activities of 2-(4-acetylpiperazin-1-yl)acetic acid have led to its exploration in various clinical settings. One promising area is its use as an adjunct therapy for mood disorders such as depression and anxiety. Preclinical studies have shown that it can effectively reduce symptoms of depression in animal models, suggesting its potential as a novel antidepressant agent.
Beyond mood disorders, there is growing interest in using 2-(4-acetylpiperazin-1-yl)acetic acid for neurodegenerative diseases like Parkinson's disease. Its ability to modulate dopaminergic signaling makes it a candidate for improving motor function and reducing non-motor symptoms associated with Parkinson's disease.
Toxicology and Safety Profile[1].
The safety profile of 2-(4-acetylpiperazin-1-yl)acetic acid (CAS No. 705941-45-3) is an important consideration for its potential therapeutic applications. Preclinical studies have generally shown that it is well-tolerated at therapeutic doses. However, as with any new compound, comprehensive toxicological evaluations are necessary to ensure its safety before advancing to clinical trials. These evaluations typically include assessments of acute toxicity, chronic toxicity, genotoxicity, and reproductive toxicity.
To date, no significant adverse effects have been reported at clinically relevant doses. However, further research is needed to fully understand any potential long-term effects or interactions with other medications.
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2-(4-acetylpiperazin-1-yl)acetic Acid: An Overview of Its Properties and Applications
2-(4-acetylpiperazin-1-yl)acetic Acid (CAS No. 705941-45-3) is a versatile compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as APA (Acetyl Piperazine Acetic Acid), is characterized by its unique chemical structure and diverse biological activities. In this article, we will delve into the properties, synthesis, and potential applications of 2-(4-acetylpiperazin-1-yl)acetic Acid, drawing on the latest research findings to provide a comprehensive overview.
Chemical Structure and Properties
2-(4-acetylpiperazin-1-yl)acetic Acid is a small molecule with the molecular formula C9H15N3O3. It consists of a piperazine ring substituted with an acetyl group at the 4-position and an acetic acid moiety attached to the piperazine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound. For instance, the acetyl group enhances lipophilicity, while the carboxylic acid group provides hydrophilic characteristics, making 2-(4-acetylpiperazin-1-yl)acetic Acid highly soluble in both polar and non-polar solvents.
The pKa values of 2-(4-acetylpiperazin-1-yl)acetic Acid are crucial for understanding its behavior in different environments. The carboxylic acid group has a pKa of approximately 4.76, while the piperazine nitrogen atoms have pKa values around 7.0 and 10.0. These pKa values indicate that the compound can exist in various protonation states depending on the pH of the solution, which is important for its biological activity and formulation in pharmaceutical applications.
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An alternative synthetic route involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve product yields. This method leverages the high energy efficiency of microwave radiation to accelerate chemical reactions, making it an attractive option for large-scale production.
Biological Activity and Mechanism of Action
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